Sodium ferric ethylenediaminetetraacetate

Description

Overview of Iron Chelates in Chemical and Environmental Sciences

Iron chelates are coordination complexes where a central iron ion is bonded to a multidentate ligand, effectively sequestering the iron ion. This chelation process is crucial in both chemical and environmental sciences for several reasons. In chemical applications, iron chelates are used as catalysts, in analytical chemistry for titrations, and to deliver iron in a soluble and stable form. researchgate.net

Environmentally, iron is an essential micronutrient for most living organisms, but its bioavailability is often limited, especially in alkaline soils where it forms insoluble ferric hydroxides. usda.gov Iron chelates play a vital role in agriculture by maintaining iron in a soluble form, thus preventing iron deficiency in plants, a condition known as chlorosis. usda.gov The stability and mobility of these chelates, however, also raise environmental considerations. The persistence of some chelating agents and their ability to mobilize heavy metals in soil and water are subjects of ongoing research. epa.gov The environmental fate of iron chelates is influenced by factors such as pH, light, and microbial activity. nih.govalfa-chemistry.com

Significance of Ethylenediaminetetraacetate (B1237979) (EDTA) as a Ligand in Coordination Chemistry

Ethylenediaminetetraacetic acid (EDTA) is a polyaminocarboxylic acid that acts as a powerful hexadentate ligand, meaning it can form six coordinate bonds with a single metal ion. nih.govnih.gov This ability to form multiple bonds results in a highly stable, water-soluble complex, a phenomenon known as the chelate effect. nih.gov The structure of EDTA allows it to effectively "wrap around" a metal cation, sequestering it from the surrounding environment. nih.gov

In coordination chemistry, EDTA is a well-studied and widely used ligand due to its strong and stable complexation with a wide range of metal ions, including iron (Fe³⁺). alfa-chemistry.com The stability of the Fe(III)-EDTA complex is particularly high, with a stability constant (log K) of 25.1. publications.gc.ca This high stability is fundamental to its applications, from industrial processes like preventing metal ion impurities from affecting product quality to its use in analytical chemistry for complexometric titrations. alfa-chemistry.comfao.org EDTA's versatility and strong chelating ability have made it a benchmark ligand in the study of coordination chemistry and its practical applications.

Research Landscape and Gaps in Sodium Ferric Ethylenediaminetetraacetate Studies

The research on sodium ferric ethylenediaminetetraacetate has primarily focused on its practical applications, such as its use as a molluscicide in agriculture and as an iron fortificant in food. researchgate.netresearchgate.net Studies have investigated its efficacy in these roles and its general toxicological profile. researchgate.netnih.gov In environmental science, research has touched upon its fate and behavior, noting its solubility in water, low potential for bioaccumulation, and its mobility under certain conditions. fao.org The photodegradation of the Fe(III)-EDTA complex under UV radiation has also been a subject of study, with research indicating that the degradation rate is pH-dependent. alfa-chemistry.comusda.gov

Another area requiring more in-depth investigation is the comparative analysis of its environmental performance against newer, more biodegradable chelating agents under a wider range of soil and water conditions. While some studies have compared EDTA with alternatives like EDDS, a more comprehensive understanding of the life cycle and environmental footprint of sodium ferric ethylenediaminetetraacetate is needed. alfa-chemistry.comusda.gov Finally, while analytical methods like HPLC have been established for its detection, the development of more rapid and field-deployable analytical techniques could enhance environmental monitoring and risk assessment. nih.gov

Detailed Research Findings

The following tables summarize key research findings related to the properties and environmental behavior of Sodium Ferric Ethylenediaminetetraacetate.

Table 1: Physicochemical and Environmental Properties

| Property | Finding | Source(s) |

|---|---|---|

| Chemical Formula | C₁₀H₁₂FeN₂NaO₈ | researchgate.net |

| Molar Mass | 367.047 g·mol⁻¹ | researchgate.net |

| Appearance | Yellow-brown solid | usda.gov |

| Water Solubility | Soluble | fao.org |

| Vapor Pressure | 2 × 10⁻¹² mm Hg (for EDTA) | fao.org |

| Henry's Law Constant | 7.7 × 10⁻¹⁶ atm·m³/mol (for EDTA) | fao.org |

| Bioaccumulation Potential | Low | fao.org |

| Soil Mobility | Mobile under some environmental conditions | fao.org |

Table 2: Environmental Fate and Degradation

| Process | Research Finding | Source(s) |

|---|---|---|

| Photodegradation | The Fe(III)-EDTA complex undergoes photodegradation when exposed to UV and blue radiation. The rate is pH-dependent, being faster at acidic pH (e.g., 3.1) compared to near-neutral pH (e.g., 6.5). | alfa-chemistry.comusda.govnih.gov |

| Degradation Products | Photodegradation can produce glyoxylic acid, carbon dioxide, formaldehyde, and amine residues. | nih.gov |

| Biodegradation | EDTA is not rapidly degraded in the environment, and its biodegradation rate is dependent on the complexed metal. | epa.gov |

| Environmental Persistence | EDTA is considered persistent in many environments and is one of the most abundant anthropogenic chemicals in some European surface waters. | epa.gov |

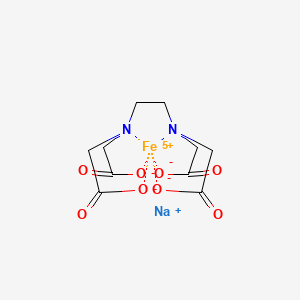

Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H12FeN2NaO8+2 |

|---|---|

Molecular Weight |

367.05 g/mol |

IUPAC Name |

sodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;iron(5+) |

InChI |

InChI=1S/C10H16N2O8.Fe.Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;/q;+5;+1/p-4 |

InChI Key |

UWSAIOMORQUEHN-UHFFFAOYSA-J |

Canonical SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Fe+5] |

Origin of Product |

United States |

Synthesis Methodologies and Structural Characterization of Sodium Ferric Ethylenediaminetetraacetate Complexes

Synthetic Routes and Reaction Mechanisms

The production of sodium ferric ethylenediaminetetraacetate (B1237979) can be achieved through several distinct synthetic routes, each starting from different precursors and employing specific reaction conditions.

Synthesis from Ethylenediaminetetraacetic Acid Precursors

A common method for synthesizing NaFeEDTA involves the direct use of ethylenediaminetetraacetic acid (H₄EDTA). In a typical procedure, H₄EDTA is dissolved in distilled water along with a ferric salt, such as iron(III) chloride hexahydrate. alfa-chemistry.com The solution is heated to facilitate the initial reaction, resulting in a clear yellow solution. alfa-chemistry.com Subsequently, a sodium source, like sodium bicarbonate, is gradually added. alfa-chemistry.com The progression of the reaction is indicated by a color change from yellow to orange. alfa-chemistry.com As the reaction proceeds, the solution becomes turbid, signaling the beginning of crystallization. alfa-chemistry.com After cooling, the resulting precipitate is filtered, washed with ethanol (B145695) and distilled water to remove impurities like chloride ions, and then dried to yield the final crystalline powder. alfa-chemistry.com

Synthesis from Disodium (B8443419) Ethylenediaminetetraacetate Precursors

An alternative and widely used synthetic pathway starts with disodium ethylenediaminetetraacetate (Na₂H₂EDTA). alfa-chemistry.comcuhk.edu.hk In this method, Na₂H₂EDTA·2H₂O is dissolved in water along with a stoichiometric amount of a ferric salt, typically iron(III) chloride hexahydrate. alfa-chemistry.comrsc.org The pH of the solution is then adjusted to approximately 5 using a base such as sodium bicarbonate or sodium hydroxide (B78521), and the reaction is allowed to proceed for a set duration, often around 30 minutes. alfa-chemistry.comcuhk.edu.hk The resulting sodium ferric ethylenediaminetetraacetate precipitates from the solution and is collected by vacuum filtration, followed by drying. alfa-chemistry.com This method is often favored due to the higher solubility of the disodium salt of EDTA compared to its fully protonated form.

A variation of this method involves first dissolving sodium hydroxide in water, followed by the addition of Na₂H₂EDTA·2H₂O and gentle heating to ensure complete dissolution. cuhk.edu.hkscribd.com A separate solution of iron(III) chloride hexahydrate is then added to the EDTA solution. cuhk.edu.hkscribd.com The mixture is subsequently heated to evaporate the water, leading to the precipitation of a yellow powder. cuhk.edu.hkscribd.com The product is then collected by suction filtration, washed with ice-cold water and ethanol, and dried. cuhk.edu.hkrsc.org

Table 1: Comparison of Synthesis Methods from EDTA Precursors

| Feature | Synthesis from H₄EDTA | Synthesis from Na₂H₂EDTA |

|---|---|---|

| Starting Materials | Ethylenediaminetetraacetic acid (H₄EDTA), Ferric chloride hexahydrate, Sodium bicarbonate | Disodium ethylenediaminetetraacetate (Na₂H₂EDTA), Ferric chloride hexahydrate, Sodium bicarbonate/hydroxide |

| Key Reaction Step | Gradual addition of sodium source to a heated solution of H₄EDTA and ferric salt. alfa-chemistry.com | pH adjustment to ~5 or evaporation of water after mixing reactants. alfa-chemistry.comcuhk.edu.hk |

| Product Form | Crystalline powder. alfa-chemistry.com | Yellow powder. cuhk.edu.hkrsc.org |

| Purification | Washing with ethanol and distilled water. alfa-chemistry.com | Washing with ice-cold water and ethanol. cuhk.edu.hkrsc.org |

Two-Step Methods Involving Ferric Hydroxide Formation

A two-step synthesis offers another route to NaFeEDTA, which begins with the preparation of ferric hydroxide. alfa-chemistry.com In the first step, an iron salt like iron(III) chloride is reacted with a strong base, such as sodium hydroxide, to precipitate ferric hydroxide. alfa-chemistry.com This precipitate is then thoroughly washed to ensure its purity. alfa-chemistry.com

In the second step, the freshly prepared ferric hydroxide is reacted with a solution of disodium ethylenediaminetetraacetate (Na₂EDTA). alfa-chemistry.com This mixture is heated, typically at 100°C for a couple of hours, and the pH is adjusted to around 8. alfa-chemistry.com After the reaction is complete, the solution is filtered while hot and then concentrated under reduced pressure. The addition of ethanol induces the precipitation of the sodium ferric ethylenediaminetetraacetate, which is then washed with ethanol and dried to a fine powder. alfa-chemistry.com This method can also be performed by autoclaving EDTA with an equimolar amount of Fe(OH)₃. scribd.com

Aeration-Based Synthesis from Ferrous Salts

An alternative synthesis strategy involves the use of ferrous salts instead of ferric salts. In this process, a ferrous salt, such as ferrous sulfate (B86663) (FeSO₄), is combined with an aqueous solution of EDTA. wikipedia.org Air is then bubbled through the mixture. The oxygen in the air acts as an oxidizing agent, converting the ferrous iron (Fe²⁺) to ferric iron (Fe³⁺), which then readily complexes with the EDTA. wikipedia.org This method results in the formation of the [Fe(EDTA)(H₂O)]⁻ complex in solution. wikipedia.org

Coordination Chemistry and Molecular Architectures

The remarkable stability and utility of sodium ferric ethylenediaminetetraacetate stem from its specific coordination chemistry and the resulting molecular structure.

Hexadentate Chelation by the EDTA Ligand

The ethylenediaminetetraacetate (EDTA) ligand is a versatile hexadentate chelator, meaning it can form six bonds with a single central metal ion. cuhk.edu.hkrsc.org The EDTA⁴⁻ anion possesses four carboxylate groups and two nitrogen atoms, all of which can act as donor atoms to coordinate with a metal ion. cuhk.edu.hkrsc.org

In the case of sodium ferric ethylenediaminetetraacetate, the Fe³⁺ ion is enveloped by the EDTA⁴⁻ ligand. The iron atom is bound by the two nitrogen atoms and one oxygen atom from each of the four carboxylate groups of the EDTA molecule. rsc.org This arrangement results in a highly stable, octahedrally coordinated complex, often represented as [Fe(EDTA)]⁻. rsc.orgscribd.com The formation of multiple chelate rings significantly enhances the stability of the complex compared to coordination with monodentate ligands. In aqueous solutions, a water molecule can also coordinate to the iron center, forming a seven-coordinate complex, [Fe(EDTA)(H₂O)]⁻. wikipedia.org This coordination geometry is often described as a capped trigonal prism. youtube.com The stability of the Fe-EDTA complex is crucial for its various applications, as it prevents the precipitation of insoluble iron hydroxides in neutral or alkaline solutions.

Table 2: Compound Names

| Compound Name |

|---|

| Sodium ferric ethylenediaminetetraacetate |

| Ethylenediaminetetraacetic acid |

| Ferric chloride hexahydrate |

| Sodium bicarbonate |

| Ethanol |

| Disodium ethylenediaminetetraacetate |

| Iron(III) chloride |

| Sodium hydroxide |

| Ferric hydroxide |

| Ferrous sulfate |

Octahedral and Seven-Coordinate Structures in [Fe(EDTA)(H₂O)]⁻ Complexes

The coordination geometry of the iron(III) ion in ethylenediaminetetraacetate (EDTA) complexes is a subject of considerable interest, with evidence pointing towards the existence of both six-coordinate (octahedral) and seven-coordinate structures. In aqueous solutions and in many crystalline states, the predominant species is the seven-coordinate complex, [Fe(EDTA)(H₂O)]⁻. wikipedia.orgpsu.edu In this arrangement, the EDTA acts as a hexadentate ligand, meaning it binds to the central iron atom through six donor atoms: the two nitrogen atoms and one oxygen atom from each of the four carboxylate groups. psu.edursc.org The seventh coordination site is occupied by a water molecule. wikipedia.orgpsu.edu

The resulting geometry is often described as a distorted capped trigonal prism or a pentagonal bipyramid. fishersci.ca The presence of the labile water molecule in the primary coordination sphere is significant as it influences the complex's reactivity. fishersci.ca While EDTA can form stable octahedral complexes with many transition metals, the strain imposed by its ethylenic backbone can favor the adoption of a seven-coordinate geometry with a coordinated water molecule, particularly in aqueous environments. rsc.org

Influence of Protonation States on Coordination

The coordination of EDTA to the ferric ion is significantly influenced by the protonation state of the ligand, which is in turn dependent on the pH of the solution. In its fully deprotonated form, EDTA⁴⁻, all four carboxylate groups are available to coordinate to the metal center. psu.edu However, under more acidic conditions, one or more of the carboxylate groups can become protonated.

When a carboxyl group is protonated, it is less likely to coordinate with the iron center. For instance, in the protonated form [FeH(EDTA)(H₂O)], it has been suggested that the complex adopts a six-coordinate geometry where the EDTA is pentadentate, with one of the carboxylic groups remaining protonated and uncoordinated. fishersci.ca This change in coordination number and geometry highlights the critical role of pH in determining the structural and, consequently, the chemical properties of the Fe(III)-EDTA complex.

Crystallographic Investigations of Sodium Ferric Ethylenediaminetetraacetate Hydrates

X-ray crystallography has been instrumental in elucidating the solid-state structure of sodium ferric ethylenediaminetetraacetate hydrates. The crystalline form, Na[Fe(EDTA)(H₂O)]·2H₂O, confirms the seven-coordinate nature of the iron(III) center in the solid state. wikipedia.org In this structure, the [Fe(EDTA)(H₂O)]⁻ anion is charge-balanced by a sodium cation, and the crystal lattice includes two additional water molecules of hydration. wikipedia.org

Another related crystalline compound that has been studied is Na₄[Fe(EDTA)]₂O·3H₂O. In this dimeric structure, two [Fe(EDTA)] units are bridged by an oxygen atom. researchgate.net The Fe-O-Fe angle in this complex has been determined to be 163.2 degrees. researchgate.net

Interactive Table: Crystallographic Data for Sodium Ferric Ethylenediaminetetraacetate Hydrates

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Z |

| Na₂[Fe(edta)(H₂O)]·2NaClO₄·6H₂O | C₁₀H₂₄Cl₂FeN₂Na₂O₂₀ | Orthorhombic | Pmnb | 11.404(1) | 23.573(2) | 9.915(1) | 4 |

Note: Data for Na₂[Fe(edta)(H₂O)]·2NaClO₄·6H₂O is presented as a closely related and well-characterized seven-coordinate Fe-EDTA complex.

Spectroscopic Elucidation of Electronic and Molecular Structures

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying paramagnetic species, such as the high-spin ferric (Fe³⁺, S=5/2) ion in sodium ferric ethylenediaminetetraacetate. The EPR spectra of high-spin Fe(III) complexes are typically broad and highly dependent on the symmetry of the ligand field around the iron center. researchgate.net The spectra can provide detailed information about the electronic ground state and the zero-field splitting (ZFS) parameters, which are sensitive to the coordination environment. researchgate.netnih.gov

For high-spin Fe(III) complexes, characteristic signals can be observed at specific g-values. For instance, complexes with axial symmetry often show a prominent signal around g ≈ 6, while those with a more rhombic character exhibit a strong resonance near g ≈ 4.3. researchgate.net Studies on Fe(III)-EDTA complexes have utilized EPR to probe the electronic structure and the effects of the coordination environment. The analysis of the EPR spectra, often performed at low temperatures (e.g., 77 K or 4 K) to minimize spin-lattice relaxation, provides insights into the symmetry and the nature of the iron's electronic ground state. researchgate.net

Low-Temperature Absorption (LT-ABS) Spectroscopy

Low-temperature absorption (LT-ABS) spectroscopy is employed to resolve the electronic transitions within the Fe(III)-EDTA complex with greater clarity than is possible at room temperature. By minimizing thermal broadening, LT-ABS allows for the observation of fine structural details in the absorption bands, which correspond to d-d transitions and ligand-to-metal charge transfer (LMCT) bands.

In the case of Fe(III)-EDTA, the absorption spectrum is characterized by charge transfer bands in the ultraviolet and visible regions. researchgate.net Upon complexation of Fe(III) with EDTA in an acidic medium, the sharp charge transfer band of the aqueous Fe(III) ion shifts to shorter wavelengths. researchgate.net Further changes in the absorption spectrum can be observed with variations in pH, reflecting the alterations in the coordination sphere and protonation state of the complex. The analysis of these spectra provides valuable information about the electronic energy levels of the complex.

Variable-Temperature−Variable-Field (VTVH) Magnetic Circular Dichroism (MCD)

Variable-Temperature−Variable-Field (VTVH) Magnetic Circular Dichroism (MCD) is a sophisticated spectroscopic technique that provides detailed insights into the electronic and magnetic properties of paramagnetic species. By measuring the differential absorption of left and right circularly polarized light as a function of temperature and applied magnetic field, VTVH MCD can determine the ground-state spin Hamiltonian parameters, such as the zero-field splitting (ZFS), and the polarization of electronic transitions. nih.gov

For high-spin Fe(III) complexes like [Fe(EDTA)(H₂O)]⁻, the MCD spectra are often dominated by temperature-dependent C-terms. nih.gov The saturation behavior of the MCD signal at low temperatures and high magnetic fields can be analyzed to extract the ground-state ZFS parameters (D and E/D) and the polarization of the observed electronic transitions. nih.gov This information is crucial for building a comprehensive picture of the electronic structure and bonding within the complex. VTVH MCD studies, in conjunction with other spectroscopic methods and computational analysis, have been instrumental in characterizing the electronic states of various iron-containing systems. nih.govnih.gov

Resonance Raman (rR) Spectroscopy for Vibrational Modes

Resonance Raman (rR) spectroscopy is a powerful technique for investigating the vibrational modes of metal-ligand bonds in coordination complexes. By tuning the excitation laser wavelength to coincide with an electronic absorption band of the molecule, specific vibrations associated with the chromophore can be selectively enhanced. In the context of Sodium Ferric Ethylenediaminetetraacetate, rR spectroscopy would be employed to identify the stretching and bending frequencies of the bonds between the ferric iron (Fe(III)) center and the donor atoms of the EDTA ligand.

Key vibrational modes of interest include the Fe-O (from the carboxylate groups) and Fe-N (from the amine groups) stretching frequencies. Based on studies of analogous ferric complexes, these vibrations provide direct insight into the strength of the coordination bonds. nih.gov For instance, a higher frequency for the Fe-O or Fe-N stretch would indicate a stronger, shorter bond. Isotopic substitution, such as using ¹⁸O in the carboxylate groups or ¹⁵N in the amine groups, can definitively confirm the assignment of these vibrational bands. nih.gov Such analyses are critical for understanding the nature of the bonding interactions within the chelate ring structure.

UV-Visible Absorption Spectroscopy of Metal-Ligand Charge Transfer Bands

UV-Visible (UV-Vis) spectroscopy is a fundamental technique for studying transition metal complexes, whose colors are a direct result of electronic transitions. libretexts.org For Sodium Ferric Ethylenediaminetetraacetate, the observed color is primarily due to ligand-to-metal charge transfer (LMCT) transitions. libretexts.org In an LMCT transition, an electron is excited from a molecular orbital that is predominantly ligand in character (from the EDTA) to one that is predominantly metal in character (an empty or partially filled d-orbital of the Fe(III) ion). libretexts.orgnih.gov

These LMCT bands are typically intense and occur in the near-UV and visible regions of the spectrum. nih.gov The exact position and intensity of these bands are sensitive to the coordination environment of the iron center, including the geometry of the complex and the pH of the solution, which can influence the protonation state of any uncoordinated carboxylate arms. researchgate.netresearchgate.net The UV-Vis spectrum of an aqueous solution of Fe(III)-EDTA shows characteristic absorption bands that confirm the formation of the complex. researchgate.net Analysis of these spectra allows for the characterization of the electronic structure and the stability of the complex in solution.

Below is a table summarizing typical charge transfer bands observed in Fe(III) complexes.

| Transition Type | Typical Wavelength Range (nm) | Description |

| Ligand-to-Metal Charge Transfer (LMCT) | 250 - 450 | An electron moves from an EDTA-based orbital to an Fe(III) d-orbital. These are intense bands responsible for the compound's color. nih.govresearchgate.net |

| d-d Transitions | Visible (often weak) | Excitation of an electron between d-orbitals on the Fe(III) center. These are often obscured by the more intense LMCT bands. libretexts.org |

X-ray Absorption Spectroscopy (XAS) and Resonant Inelastic X-ray Scattering (RIXS)

Resonant Inelastic X-ray Scattering (RIXS) is an advanced photon-in, photon-out spectroscopic technique that provides even more detailed electronic structure information than conventional XAS. wikipedia.orgaps.org By tuning the incident X-ray energy to an absorption edge (like the iron L-edge), RIXS can map out low-energy electronic excitations, such as d-d excitations and charge-transfer excitations, with high resolution. aps.orgaps.org This allows for a detailed characterization of the orbital energies and the extent of mixing between metal and ligand orbitals, offering deep insights into the covalency of the Fe-EDTA bonds. arxiv.orgacs.org

Computational Approaches to Structural Analysis

Complementing experimental techniques, computational chemistry provides powerful tools for analyzing the structure and dynamics of Sodium Ferric Ethylenediaminetetraacetate at an atomic level. These methods allow for the calculation of properties that may be difficult to measure experimentally.

Density Functional Theory (DFT) for Geometry Optimization

Density Functional Theory (DFT) has become a standard method in quantum chemistry for predicting the equilibrium geometry of molecules. ntnu.no For the [Fe(EDTA)]⁻ complex, DFT calculations are used to find the lowest energy three-dimensional structure. continental.edu.pe This process, known as geometry optimization, involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. ntnu.no

The results of a DFT geometry optimization provide precise predictions of bond lengths, bond angles, and dihedral angles. ntnu.no These theoretical values can be directly compared with experimental data from X-ray crystallography or EXAFS to validate the computational model. DFT is also used to calculate other properties, such as vibrational frequencies, which can aid in the interpretation of Resonance Raman spectra, and to analyze the molecular orbitals involved in UV-Visible electronic transitions. nih.govarxiv.org

The following table presents typical bond lengths in an iron-EDTA complex as might be determined by DFT calculations.

| Bond Type | Typical Calculated Bond Length (Å) |

| Fe - O (carboxylate) | ~2.0 - 2.1 |

| Fe - N (amine) | ~2.2 - 2.3 |

Ab Initio Molecular Dynamics (AIMD) Simulations for Conformational Studies

While DFT geometry optimization provides a static picture of the molecule's most stable structure, Ab Initio Molecular Dynamics (AIMD) simulations are used to study its dynamic behavior. aps.org In an AIMD simulation, the forces on the atoms are calculated "on the fly" using DFT at each step of a molecular dynamics trajectory. osti.gov This approach allows for the exploration of the conformational landscape of the [Fe(EDTA)]⁻ complex in solution.

AIMD simulations can reveal how the flexible ethylenediamine (B42938) backbone and the four carboxylate arms of the EDTA ligand move and rearrange over time. aps.org This provides insight into the stability of the coordination sphere, the potential for solvent molecules to interact with the iron center, and the pathways for conformational changes. Such simulations are crucial for understanding how the complex behaves in a dynamic environment, such as in an aqueous solution.

Molecular Modeling for Metal-Ligand Interactions

Molecular modeling encompasses a range of computational techniques used to understand and quantify the interactions between a metal ion and its ligands. exlibrisgroup.comresearchgate.net For Sodium Ferric Ethylenediaminetetraacetate, these models are used to dissect the nature of the coordinate bonds between the Fe(III) ion and the six donor atoms (two nitrogen and four oxygen atoms) of the EDTA ligand.

These approaches can calculate the binding energy of the ligand to the metal, providing a measure of the complex's thermodynamic stability. Furthermore, analysis of the electron density distribution, often performed using methods like the Quantum Theory of Atoms in Molecules (QTAIM), can characterize the nature of the Fe-O and Fe-N bonds, revealing their degree of ionic versus covalent character. exlibrisgroup.com Understanding these fundamental interactions is key to explaining the high stability of the Fe-EDTA chelate. researchgate.net

Normal Coordinate Analysis for Vibrational Modes

Normal coordinate analysis is a powerful computational method used to assign vibrational modes observed in infrared (IR) and Raman spectra to specific molecular motions, such as stretching, bending, and rocking of bonds and functional groups within a molecule. In the context of sodium ferric ethylenediaminetetraacetate, this analysis, in conjunction with experimental spectroscopic data, provides profound insights into the coordination geometry of the complex and the nature of the interactions between the ferric ion (Fe³⁺) and the ethylenediaminetetraacetate (EDTA) ligand.

The vibrational spectra of Fe(III)-EDTA complexes are characterized by distinct bands corresponding to the motions of the carboxylate groups of the EDTA ligand and the vibrations of the metal-ligand bonds. nih.govconicet.gov.ar The analysis of these spectra is crucial for understanding the structural peculiarities of the complex in both solid state and solution. nih.govoup.com

Research Findings from Vibrational Spectroscopy

Studies employing infrared and Raman spectroscopy have elucidated the coordination environment of the iron atom in sodium ferric ethylenediaminetetraacetate. The region between 300 and 600 cm⁻¹ in the Raman spectra is considered diagnostic for determining the coordination geometry of Fe(III)-EDTA complexes. oup.comresearchgate.net

For instance, the Raman spectra of aqueous solutions of Fe(III)-EDTA complexes, including the sodium salt, reveal features indicative of a heptacoordinate (seven-coordinate) iron center. oup.com This structure involves the hexadentate chelation of the EDTA ligand, with a water molecule occupying the seventh coordination site. nih.govoup.com The presence of a single intense band around 470 cm⁻¹ is characteristic of complexes with a sexidentate EDTA ligand. oup.com In contrast, complexes where the EDTA is quinquedentate (five-coordinate) exhibit two intense bands in this region. oup.com

The analysis of carboxylate stretching frequencies in the IR spectrum also provides critical information about the coordination. The positions of the asymmetric (νₐ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching vibrations are sensitive to whether the carboxylate groups are coordinated to the metal ion or exist as free carboxylate ions.

Vibrational Band Assignments

The interpretation of the vibrational spectra of sodium ferric ethylenediaminetetraacetate relies on the assignment of observed bands to specific molecular vibrations. These assignments are often made by comparison with the spectra of the free EDTA ligand and other metal-EDTA complexes.

The following tables summarize some of the key vibrational bands observed for Fe(III)-EDTA complexes and their tentative assignments based on published research. nih.govresearchgate.net

Interactive Data Table: Infrared (IR) Vibrational Modes for Fe(III)-EDTA Complexes

| Frequency (cm⁻¹) | Assignment | Reference |

| ~1654 | Asymmetric stretching of carboxylate (νₐ(COO⁻)) | researchgate.net |

| ~1175 | C-N-C stretching | researchgate.net |

| ~422-430 | O-Fe-O, O-Fe-N, Fe-O bending modes | researchgate.net |

Interactive Data Table: Raman Vibrational Modes for Fe(III)-EDTA Complexes

| Frequency (cm⁻¹) | Assignment | Reference |

| ~485-491 | Metal-to-ligand vibrations | nih.govresearchgate.net |

| ~470 | Characteristic of sexidentate EDTA | oup.com |

| 300-600 | Diagnostic region for coordination geometry | oup.comresearchgate.net |

The detailed analysis of these vibrational modes through normal coordinate calculations allows for a more precise understanding of the force constants of the Fe-O and Fe-N bonds, providing a quantitative measure of the bond strengths within the chelate complex. The differences in vibrational frequencies between different Fe(III)-EDTA complexes, such as the monomeric Na[FeEDTA(H₂O)] and the dimeric Na₄[(FeEDTA)₂O], can be directly related to their distinct structural arrangements. nih.gov

Stability, Thermodynamics, and Decomposition Pathways of Sodium Ferric Ethylenediaminetetraacetate

Thermodynamic Stability Constants and Speciation in Solution

The interaction between the ferric ion (Fe³⁺) and the ethylenediaminetetraacetate (B1237979) (EDTA) ligand is characterized by a high affinity, resulting in a thermodynamically stable complex. This stability is quantified by equilibrium constants that are influenced by solution conditions, most notably pH.

The formation of the Fe(III)-EDTA chelate is a highly favorable reaction. The stability constant (K) is a measure of the strength of the interaction between the metal ion and the chelating agent. beloit.edu Due to the high value of this constant for Fe(III)-EDTA, it will preferentially form even in the presence of other metal ions with lower stability constants. beloit.edu

Direct thermometric titration has been employed to determine the enthalpy (ΔH) and entropy (ΔS) changes for the formation of the Fe(III)-EDTA complex. These thermodynamic parameters provide insight into the driving forces of the chelation reaction. nih.gov At 25°C and an ionic strength of 0.1, the formation is characterized by a significant release of heat and a large positive entropy change, indicating a spontaneous and stable complex formation. nih.gov

Interactive Table 1: Thermodynamic Data for Fe(III)-EDTA Complex Formation

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Enthalpy Change (ΔH) | -11.5 ± 0.5 kJ/mol | 25.0 °C, μ = 0.1 | nih.gov |

| Entropy Change (ΔS) | 440 J/(mol·K) | 25.0 °C, μ = 0.1 | nih.gov |

Note: The stability constant can be affected by the concentration of other ions in the solution, which can slightly lower the effective stability. beloit.edu

The pH of the aqueous solution is a critical factor governing the stability and speciation of the ferric EDTA complex. beloit.edu The EDTA ligand itself is a polyprotic acid, and its degree of protonation is pH-dependent. Similarly, the ferric ion can form various hydroxo species as pH increases. Consequently, the dominant form of the Fe-EDTA complex changes across the pH scale.

At near-neutral pH, the principal complex is [Fe(EDTA)(H₂O)]⁻. wikipedia.org However, the complex remains soluble and stable across a pH range of approximately 4.0 to 6.3. usda.gov Below pH 6, there is minimal loss of iron from the complex. wikipedia.org As the pH increases, the stability can decrease significantly. One study noted a 600-fold increase in the dissociation constant between pH 7.7 and 9.0, which is attributed to the formation of mixed EDTA-hydroxy chelates that have more rapid dissociation kinetics. researchgate.net In highly alkaline or acidic conditions, the complex may break down. phygenera.de

The speciation diagram for Fe(III)-EDTA illustrates the distribution of different complex forms as a function of pH. slideserve.comrsc.org

Interactive Table 2: Predominant Fe(III)-EDTA Species at Various pH Ranges

| pH Range | Predominant Species | Reference |

|---|---|---|

| Acidic (e.g., < 3) | [Fe(H)EDTA] | slideserve.com |

| Moderately Acidic to Neutral | [Fe(EDTA)]⁻ | slideserve.comrsc.org |

| Mildly Alkaline | [Fe(OH)EDTA]²⁻ | slideserve.comrsc.org |

To predict the distribution of metal species in complex aqueous systems, chemical equilibrium software programs are utilized. scirp.org Visual MINTEQ is a freeware chemical equilibrium model widely used for calculating metal speciation, solubility equilibria, and sorption in natural waters. unsw.edu.auvminteq.com

These models use thermodynamic databases containing stability constants for various complexes and solubility products for solid phases. scirp.orgacs.org By inputting parameters such as total concentrations of components (e.g., Fe³⁺, EDTA) and solution properties like pH and temperature, the software can calculate the equilibrium concentration of each possible species, such as [Fe(EDTA)]⁻, [Fe(OH)EDTA]²⁻, and free Fe³⁺. scirp.org This modeling approach is crucial for understanding the bioavailability and fate of the chelated iron under specific environmental or experimental conditions. researchgate.netnih.gov For instance, modeling can predict how changes in pH will shift the equilibrium between different Fe(III)-EDTA species, as shown in the speciation diagrams mentioned previously. slideserve.comscirp.org

Thermal Decomposition Mechanisms and Kinetics

Elevated temperatures can induce the decomposition of the Fe(III)-EDTA complex. The mechanism and rate of this degradation are influenced by the molecular structure of the chelate and can be understood through comparative studies with similar compounds.

Theoretical studies comparing the thermal decomposition of Fe(EDTA)⁻ and its phosphonic acid analogue, Fe(EDTMP)⁻ (ethylenediaminetetramethylenetriphosphonate), reveal significant differences in their stability and degradation pathways. mdpi.comresearchgate.netsemanticscholar.orgnih.gov Despite their structural similarities, the nature of the functional groups—carboxylic acid in EDTA versus phosphonic acid in EDTMP—leads to vastly different behaviors. nih.gov

Fe(EDTA)⁻ exhibits higher thermal stability than Fe(EDTMP)⁻. mdpi.comresearchgate.netsemanticscholar.org This enhanced stability is attributed to the delocalized π bonds within the carboxylic acid groups of EDTA, which strengthen the coordination bonds with the iron ion. mdpi.comnih.gov In contrast, the phosphonic acid groups in EDTMP only possess σ bonds, resulting in weaker coordination. nih.gov Ab initio molecular dynamics simulations show that Fe(EDTMP)⁻ decomposes rapidly due to the relative ease of breaking its P-C bonds and greater steric repulsion between the phosphonic acid groups. mdpi.comresearchgate.netsemanticscholar.org

Interactive Table 3: Comparison of Fe(EDTA)⁻ and Fe(EDTMP)⁻

| Feature | Fe(EDTA)⁻ | Fe(EDTMP)⁻ | Reference |

|---|---|---|---|

| Functional Group | Carboxylic Acid (-COOH) | Phosphonic Acid (-PO₃H₂) | nih.gov |

| Bonding in Group | Delocalized π bonds | σ bonds only | mdpi.comnih.gov |

| Thermal Stability | Higher | Lower | mdpi.comresearchgate.netsemanticscholar.org |

| Decomposition Rate | Slower | Faster | researchgate.netsemanticscholar.org |

| Initial Bond Break | C-C bond in carboxyl group | P-C bond | mdpi.comnih.gov |

When compared to EDTA chelates of other metals, the thermal degradation of Fe(III)-EDTA is unique because it can involve a redox reaction that destabilizes the complex. cdnsciencepub.com The half-life for Fe(III)-EDTA at pH 9.3 and 125°C is approximately 3 hours due to an internal electron transfer that reduces Fe³⁺ to Fe²⁺. cdnsciencepub.comresearchgate.net In contrast, studies on divalent metal-EDTA chelates at higher temperatures (230-310°C) show a degradation order of Mg(II) > Ca(II) > Zn(II) > Fe(II) > Ni(II), where the degradation involves hydrolysis and decarboxylation rather than redox reactions. cdnsciencepub.comcdnsciencepub.com

The molecular structure of Fe(EDTA)⁻ directly dictates its thermal decomposition pathway. The process is more complex than a simple dissociation. Theoretical modeling has elucidated a stepwise mechanism at high temperatures. mdpi.com

The decomposition is initiated by the breaking of a C-C bond within one of the perpendicular carboxyl groups, which leads to the formation and subsequent detachment of a carbon dioxide (CO₂) molecule. mdpi.com This initial step occurs after the molecule has undergone intense vibrations. Following the loss of CO₂, the Fe-N bond breaks, further destabilizing the complex and leading to its eventual fragmentation. mdpi.com The Fe-N bonds are inherently less stable than the Fe-O bonds due to the lower negative charge and weaker coordination ability of the nitrogen atoms compared to the oxygen atoms. mdpi.comsemanticscholar.org

Experimental studies at lower temperatures have identified the primary decomposition products of EDTA chelates. In the range of ~250°C, the main products are iminodiacetic acid (IDA) and hydroxyethyliminodiacetic acid (HEIDA). cdnsciencepub.comcdnsciencepub.comresearchgate.net At even higher temperatures, further degradation occurs via decarboxylation, yielding products such as dimethylamine (B145610) and additional carbon dioxide. cdnsciencepub.comcdnsciencepub.com

Interactive Table 4: Thermal Decomposition Products of EDTA Chelates

| Temperature Range | Primary Decomposition Products | Reference |

|---|---|---|

| Lower (~250°C) | Iminodiacetic acid (IDA), Hydroxyethyliminodiacetic acid (HEIDA), Ethylene glycol | cdnsciencepub.comcdnsciencepub.com |

Ab Initio Molecular Dynamics Simulations of Thermal Degradation

Theoretical investigations using ab initio molecular dynamics (AIMD) and density functional theory (DFT) have provided detailed insights into the thermal decomposition mechanisms of the ferric EDTA complex, specifically Fe(EDTA)⁻. mdpi.comsemanticscholar.org These simulations model the behavior of the complex at high temperatures (e.g., 3000 K) to observe bond-breaking and formation events in a short timeframe. mdpi.com

Simulations show that at high temperatures, the Fe(EDTA)⁻ complex undergoes intense vibrations. mdpi.com The decomposition is initiated by the breaking of a carbon-carbon (C-C) bond within a carboxyl group, which quickly leads to the formation and detachment of a stable carbon dioxide (CO₂) molecule. mdpi.comsemanticscholar.org This decarboxylation is a key initial step in the degradation of the ligand. mdpi.com Trajectory analysis further reveals that the iron-nitrogen (Fe-N) bonds are generally less stable and tend to break before the iron-oxygen (Fe-O) bonds. mdpi.comsemanticscholar.org This is attributed to the lower negative charge carried by the nitrogen atoms compared to the oxygen atoms of the carboxylate groups. mdpi.com

Compared to similar chelating agents like ethylenediaminetetraaminemethylenephosphonic acid (EDTMP), Fe(EDTA)⁻ exhibits greater thermal stability. semanticscholar.org This increased stability is due to the presence of delocalized pi (π) bonds in the carboxylic acid groups of EDTA, which strengthen the coordination bonds with the iron center. mdpi.comsemanticscholar.org In contrast, the phosphonic acid groups in EDTMP only form sigma (σ) bonds, resulting in weaker covalent interactions. mdpi.com These computational findings align with experimental observations from thermogravimetric analysis, which also identify the release of CO₂ and the reduction of Fe(III) to Fe(II) as critical steps in the thermal degradation process above 200°C. researchgate.net

Photochemical Degradation Processes

The Fe(III)-EDTA complex is photochemically active, absorbing light in the solar spectrum, which initiates its degradation. This process is a significant pathway for the removal of EDTA from sunlit natural waters. researchgate.netepa.gov The photochemical transformation is initiated by a ligand-to-metal charge transfer (LMCT) reaction upon absorption of a photon. researchgate.net

Direct Photolysis of Fe(III)-EDTA Complexes in Aqueous Media

The direct photolysis of the Fe(III)-EDTA complex is a primary mechanism for its degradation in the environment. epa.govresearchgate.netacs.org In fact, it is considered the only EDTA species that undergoes significant direct photolysis under environmental conditions. researchgate.net This process involves an intramolecular photoredox reaction where the absorption of light leads to the reduction of the central Fe(III) ion to Fe(II) and the concurrent oxidation of the EDTA ligand. researchgate.netnih.gov The degradation of the chelate renders the iron insoluble, often leading to its precipitation. usda.gov This photochemical reactivity means that the persistence of Fe(III)-EDTA in surface waters can vary dramatically, with reported half-lives ranging from as short as 11.3 minutes to over 100 hours, depending on the specific light conditions and water chemistry. researchgate.net

Influence of pH and Wavelength on Photodegradation Rates

The rate of Fe(III)-EDTA photodegradation is strongly dependent on both the pH of the solution and the wavelength of the irradiating light. researchgate.netepa.govacs.org Numerous studies have demonstrated that the degradation is significantly faster in acidic conditions compared to neutral or alkaline environments. researchgate.netresearchgate.netnih.gov For instance, laboratory experiments showed that the degradation occurred much more rapidly at a pH of 3.1 than at a pH of 6.5. researchgate.netnih.gov The photolysis rate is most rapid at a pH of 4.5. epa.gov This pH dependence is linked to the different species of the Fe(III)-EDTA complex that exist at various pH levels, which in turn possess different photochemical properties. researchgate.net

The efficiency of the degradation is also a function of the irradiation wavelength. researchgate.net The complex has light absorption bands that overlap with the solar spectrum at the Earth's surface, making it susceptible to natural sunlight. researchgate.net The process is effective under both UV-A light (315-400 nm) and simulated sunlight. researchgate.netnih.gov

Quantum Yield Determinations for Photochemical Reactions

The quantum yield (Φ) of a photochemical reaction quantifies its efficiency, representing the number of moles of a substance reacted per mole of photons absorbed. For the photolysis of Fe(III)-EDTA, the quantum yield is influenced by factors such as irradiation wavelength and pH. researchgate.netacs.org

Determinations have shown that the quantum yield for Fe(III)-EDTA decay varies with the conditions. One study found the highest quantum yield to be 0.05 when irradiated at a wavelength of 313 nm at a pH of 4. researchgate.net However, there is some discrepancy in the literature regarding the effect of pH, with some studies indicating that the quantum yield is higher under acidic conditions, while others have suggested it is largely independent of pH. researchgate.net In deoxygenated media, the measured quantum yields can also appear to be time-dependent due to the post-irradiation regeneration of the substrate. researchgate.net

Identification of Photodegradation Products and Mechanisms (e.g., decarboxylation, Fe(II) formation)

The photodegradation of Fe(III)-EDTA proceeds through a series of steps initiated by the LMCT, which results in the reduction of Fe(III) to Fe(II) and the oxidation of the EDTA ligand. researchgate.netnih.gov A primary and crucial step in the ligand's degradation is decarboxylation, where a carboxylate group is lost as CO₂. mdpi.comresearchgate.net This is followed by the stepwise breakdown of the ligand backbone.

Studies have identified a range of major photodegradation products in aerobic conditions, including:

Carbon dioxide epa.gov

Formaldehyde epa.gov

N-carboxy-methyl-N, N'-ethylenediglycine epa.gov

N,N'-ethylenediglycine epa.gov

Iminodiacetic acid epa.gov

N-carboxy-methyl-N-aminoethyleneglycine epa.gov

N-aminoethyleneglycine epa.gov

Glycine epa.gov

Role of Fe(III)-EDTA Speciation in Environmental Photodegradation

The speciation of EDTA in the environment is critical to its photochemical fate. For significant photodegradation to occur in natural waters, EDTA must be complexed with Fe(III). researchgate.netnih.gov The existence of EDTA as the Fe(III)-EDTA species is a prerequisite for this degradation pathway. researchgate.netnih.gov

The speciation of the iron complex itself is pH-dependent, which helps explain the influence of pH on degradation rates. Different protonated or hydroxylated forms of the Fe(III)-EDTA complex, such as [Fe(OH)EDTA]²⁻, exist at different pH values and exhibit varying photoreactivity. researchgate.net The photodegradation of the complex releases free ionic iron(III), which can then precipitate or engage in competitive complexation with other ligands and metals present in the water, creating a domino effect on the speciation and bioavailability of other trace metals. publish.csiro.au

Biodegradation and Microbial Transformation of Sodium Ferric Ethylenediaminetetraacetate

The environmental fate of sodium ferric ethylenediaminetetraacetate (Fe(III)EDTA) is significantly influenced by microbial activity. While considered a recalcitrant compound, various bacterial populations have demonstrated the ability to degrade this chelate, albeit at different rates and through diverse metabolic pathways. This section explores the assessment of its biodegradability by bacterial populations, the potential for co-metabolism in mixed microbial cultures, and a comparison of its degradation rates with other common chelating agents.

Assessment of Biodegradability by Bacterial Populations

The biodegradation of Fe(III)EDTA has been observed in both pure and mixed bacterial cultures. Several studies have isolated and characterized microorganisms capable of utilizing this complex as a source of carbon and/or nitrogen.

A notable example is a pure culture of an Agrobacterium sp. (ATCC 55002), which was isolated from an industrial waste treatment facility. asm.orgnih.gov This bacterium demonstrated the ability to mineralize Fe(III)EDTA, growing on it as the sole carbon source at concentrations exceeding 100 mM. nih.gov The degradation process resulted in the production of carbon dioxide and ammonia, with a concomitant increase in pH and the precipitation of iron. nih.gov A maximum degradation rate of 24 mM/day was observed, and at a substrate concentration of 35 mM, 90% of the Fe(III)EDTA was degraded within three days. nih.govresearchgate.net

Another bacterial strain, identified as Burkholderia cepacia, was isolated and shown to effectively degrade Fe(III)EDTA. nih.gov When incubated with 1000 mg/L of ferric-EDTA as the carbon source, this aerobic bacterium achieved a 90% degradation efficiency over 15 days, with an average specific growth rate of 0.135 d⁻¹. nih.gov

Mixed microbial cultures have also been shown to biodegrade Fe(III)EDTA. A mixed culture from a sewage treatment plant was able to utilize EDTA as the sole source of carbon and nitrogen for growth. asm.org In another study, a mixed microbial population isolated from river water and industrial sludge demonstrated the ability to degrade various metal-EDTA complexes, with the biodegradability ranked in the order of Fe > Cu > Co > Ni > Cd. nih.gov This mixed culture achieved 60% degradation of FeEDTA (from an initial concentration of approximately 5 mM) over 28 days. nih.gov The degradation rate by this mixed culture was approximately 15 µmol h⁻¹ µg of protein⁻¹, which was noted to be considerably lower than the rate of approximately 275 µmol h⁻¹ µg of protein⁻¹ observed for the pure Agrobacterium sp. culture. nih.gov

Research has also identified marine bacteria capable of decomposing Fe-EDTA. A strain of Pseudoalteromonas atlantica, isolated from marine sediment, was able to degrade about 30% of Fe-EDTA from a concentration of 1000 ppm in a seawater medium. researchgate.net

The following table summarizes the findings of various studies on the biodegradation of Fe(III)EDTA by different bacterial populations.

| Bacterial Strain/Culture | Initial Fe(III)EDTA Concentration | Degradation Efficiency | Time Frame | Key Findings |

| Agrobacterium sp. (ATCC 55002) | 35 mM | 90% | 3 days | Mineralized Fe(III)EDTA as sole carbon source. nih.gov |

| Burkholderia cepacia | 1000 mg/L | 90% | 15 days | Utilized Fe-EDTA as a carbon source. nih.gov |

| Mixed Microbial Culture | ~5 mM | 60% | 28 days | Degradation order of metal-EDTA complexes was Fe > Cu > Co > Ni > Cd. nih.gov |

| Pseudoalteromonas atlantica | 1000 ppm | ~30% | Not specified | Marine bacterium capable of degrading Fe-EDTA. researchgate.net |

| Mixed Culture (from sewage) | 200 mg/L (0.67 mM) | Total degradation | Not specified | Utilized EDTA as the sole source of carbon and nitrogen. asm.org |

Comparative Biodegradation Rates with Other Chelating Agents (e.g., NTA, EDDS)

The environmental persistence of chelating agents is a significant concern, and therefore, the biodegradation rate of EDTA is often compared with that of its alternatives, primarily nitrilotriacetic acid (NTA) and ethylenediaminedisuccinic acid (EDDS). Generally, Fe(III)EDTA is considered to be significantly more resistant to biodegradation than both NTA and EDDS. researchgate.net

Studies have shown that EDDS is readily biodegradable in various environments. researchgate.net For example, in soil, the half-life of EDDS has been estimated to be between 3.8 and 7.5 days, whereas the minimum observed half-life for EDTA was 36 days. researchgate.net In another study, EDDS was found to be rapidly degraded in control non-polluted soils, in contrast to the known persistence of EDTA.

NTA is also known to be more biodegradable than EDTA. Aerobic microbial granules in a sequencing batch reactor were able to completely degrade 2mM of free NTA in 14 hours, while the degradation of Fe(III)-NTA took 40 hours. nih.gov This is considerably faster than the degradation times reported for Fe(III)EDTA under similar conditions.

A study comparing the biodegradability of EDTA and iminodisuccinic acid (IDS), another alternative, found that the degradation rate of IDS over 28 days was 28.1%, which was 4.5 times higher than that of pure EDTA (6.3%). nih.gov Interestingly, this study also noted that the complexation of both EDTA and IDS with metals led to an increase in their biodegradation rates. nih.gov

The following table provides a comparative overview of the biodegradation characteristics of EDTA, NTA, and EDDS based on available research findings.

| Chelating Agent | Relative Biodegradability | Half-life in Soil | Key Findings |

| Sodium Ferric Ethylenediaminetetraacetate (Fe(III)EDTA) | Low | >36 days researchgate.net | Significantly more persistent than NTA and EDDS. researchgate.net |

| Nitrilotriacetic Acid (NTA) | Moderate to High | 3-7 days | Readily biodegraded in a variety of soils. Complete degradation of 2mM in 14 hours by aerobic granules. nih.gov |

| Ethylenediaminedisuccinic Acid (EDDS) | High | 3.8-7.5 days researchgate.net | Rapidly and completely degraded in soil. researchgate.net |

Redox Chemistry and Electron Transfer Mechanisms of Sodium Ferric Ethylenediaminetetraacetate

Electrochemical Characterization of the Fe(III)/Fe(II)-EDTA Redox Couple

The electrochemical behavior of the Fe(III)-EDTA complex is centered around the reversible, one-electron reduction to the ferrous (Fe(II)-EDTA) state. The ease with which this transition occurs is quantified by its redox potential, a critical parameter influenced by the chemical environment.

Determination of Standard and Conditional Redox Potentials

The standard redox potential (E°) of the Fe(III)/Fe(II)-EDTA couple provides a baseline measure of its electron-accepting tendency under standard conditions. However, in practical applications, the conditional redox potential is more relevant as it reflects the potential under specific pH, ionic strength, and temperature conditions. The redox potential of the Fe(III)/Fe(II)-EDTA system is known to be highly dependent on pH.

The formal potential of the Fe(EDTA)⁻/Fe(EDTA)²⁻ couple is approximately +120 mV versus the Standard Hydrogen Electrode (SHE) at neutral pH. This potential indicates that Fe(III)-EDTA is a moderate oxidizing agent. As the pH of the solution changes, the speciation of the complex and the protonation state of the ligand vary, leading to significant shifts in the conditional redox potential. At acidic pH values (e.g., pH 3), the potential can increase to over +300 mV, while under alkaline conditions (e.g., pH 9-12), it can become negative. This variability is a key feature of its chemistry.

Below is a table illustrating the conditional redox potential of the Fe(III)/Fe(II)-EDTA couple at various pH values.

| pH | Conditional Redox Potential (E' vs. SHE) |

| 3.0 | ~ +320 mV |

| 5.0 | ~ +180 mV |

| 7.0 | ~ +120 mV |

| 9.0 | ~ -50 mV |

| 11.0 | ~ -280 mV |

| Note: These are approximate values derived from multiple sources and can vary with specific experimental conditions. |

Influence of Ligand Field and pH on Redox Potential Modulation

The redox potential of the iron center is profoundly modulated by the chemical environment created by the EDTA ligand and the pH of the medium.

Ligand Field Effects: EDTA is a hexadentate ligand, meaning it can form six bonds with the central iron ion, effectively encapsulating it. This strong chelation stabilizes the iron center. The ligand field created by the nitrogen and oxygen donor atoms of EDTA influences the electronic structure of the iron ion. This stabilization affects the relative energies of the Fe(III) and Fe(II) states, thereby determining the redox potential. The robust coordination environment provided by EDTA helps maintain the iron in a soluble, reactive form across a wide pH range, preventing its precipitation as insoluble iron hydroxides.

pH Influence: The pH dependence of the redox potential is a direct consequence of the protonation/deprotonation of the EDTA ligand and the coordination of hydroxide (B78521) ions. The fully deprotonated EDTA ligand is a tetra-anion (EDTA⁴⁻). However, at lower pH values, the carboxylate groups of the ligand become protonated. When Fe(III) is complexed, the resulting species can be represented as [Fe(EDTA)(H₂O)]⁻ at near-neutral pH. As the pH decreases, a protonated form, HFe(EDTA), can exist. Conversely, as the pH increases into the alkaline range, a water molecule coordinated to the iron can deprotonate, forming a hydroxo complex, [Fe(EDTA)(OH)]²⁻. Each of these species exhibits a different redox potential. The formation of the more stable hydroxo complex at high pH makes the reduction of Fe(III) more difficult, resulting in a more negative redox potential.

Kinetics of Electron Transfer Reactions

The rate at which Fe(III)-EDTA accepts an electron is crucial for its application in various dynamic systems, including biological and environmental contexts.

Interactions with Biological Electron Acceptors (e.g., Outer Membrane Cytochromes)

Fe(III)-EDTA serves as an effective electron acceptor for various microorganisms, particularly dissimilatory metal-reducing bacteria like Shewanella oneidensis. These bacteria utilize extracellular electron transfer (EET) to respire on external substrates. The terminal reductases in these pathways are often multi-heme cytochromes located on the bacterial outer membrane, such as MtrC and OmcA.

Studies have demonstrated that the Mtr protein complex on the outer surface of S. oneidensis can directly reduce soluble Fe(III)-EDTA. The large size and negative charge of the Fe(III)-EDTA complex prevent it from passively entering the cell, confirming that the electron transfer must occur at the cell surface. The kinetics of this reduction depend on the concentration of both the bacterial cells and the Fe(III)-EDTA complex. The interaction is believed to involve direct electron transfer from the heme cofactors within the outer membrane cytochromes to the chelated iron center.

Biphasic Reaction Kinetics and Redox Site Heterogeneity

When studying the reduction of Fe(III)-EDTA by complex biological reductants like whole cells or purified outer membrane cytochrome complexes, the reaction kinetics are often not straightforward. Instead of following simple single-phase kinetics, the reduction frequently displays a biphasic pattern, characterized by an initial rapid phase followed by a second, slower phase.

This biphasic behavior is often attributed to redox site heterogeneity within the biological electron donor. The outer membrane of bacteria like Shewanella contains a network of electron transfer proteins with multiple redox-active centers (hemes) that possess different redox potentials and accessibility. The initial fast phase of Fe(III)-EDTA reduction is proposed to correspond to electron transfer from the most accessible and/or highest-potential heme sites. Once these sites are oxidized, the subsequent, slower phase is governed by the rate of electron transfer from lower-potential or less accessible sites, or by the rate of internal electron transfer within the cytochrome network to replenish the initial sites. This complex kinetic profile highlights the intricate nature of electron exchange between the well-defined chemical complex and a multifaceted biological surface.

Reactions with Reactive Oxygen Species and Catalysis

Fe-EDTA complexes are known to react with various reactive oxygen species (ROS) and can act as catalysts, particularly in Fenton-like reactions. The Fenton reaction traditionally involves the reaction of ferrous iron (Fe²⁺) with hydrogen peroxide (H₂O₂) to produce the highly reactive hydroxyl radical (•OH).

The presence of the EDTA ligand modifies this reactivity. The Fe(III)-EDTA complex can be reduced to Fe(II)-EDTA by reducing agents, including the superoxide (B77818) radical (O₂⁻•). The resulting Fe(II)-EDTA can then react with hydrogen peroxide in a Fenton-like manner to generate hydroxyl radicals.

Reduction: Fe(III)-EDTA + O₂⁻• → Fe(II)-EDTA + O₂

Fenton Reaction: Fe(II)-EDTA + H₂O₂ → Fe(III)-EDTA + •OH + OH⁻

This catalytic cycle allows Fe-EDTA to be used in advanced oxidation processes for the degradation of persistent organic pollutants. By continuously cycling between the Fe(III) and Fe(II) states, a small amount of the iron chelate can facilitate the decomposition of a large amount of hydrogen peroxide, leading to the sustained production of hydroxyl radicals for environmental remediation. The stability of the chelate across a wider pH range compared to unchelated iron makes it particularly effective for these applications.

Catalytic Decomposition of Hydrogen Peroxide by [Fe(EDTA)]⁻

The ferric EDTA complex, [Fe(EDTA)]⁻, is an effective catalyst for the decomposition of hydrogen peroxide (H₂O₂). Detailed kinetic and spectroscopic studies have elucidated the mechanism of this catalytic cycle. rsc.orgpsu.edu The primary active catalyst is not the parent [Fe(EDTA)]⁻ complex itself, but the monohydroxy species, [Fe(EDTA)(OH)]²⁻, which forms at higher pH levels. rsc.orgpsu.edu

The reaction proceeds via a Michaelis-Menten kinetic model, where the monohydroxy complex reacts with the hydroperoxide ion (HO₂⁻), which is formed from the deprotonation of hydrogen peroxide in alkaline conditions. rsc.orgpsu.edu This reaction leads to the formation of a distinct purple peroxy-complex, identified as [Fe(EDTA)(OH)(HO₂)]³⁻. rsc.orgpsu.edu Spectroscopic evidence indicates that the hydroperoxide ion displaces a carboxylate group from the EDTA ligand to coordinate with the iron center, rather than displacing the hydroxide group. rsc.org

The pH of the solution plays a critical role. The reaction rate increases from pH 7 to 9, corresponding to the increased concentration of the reactive hydroperoxide ion. psu.edu However, at pH values above 9, the rate begins to decrease. This inhibition is attributed to the formation of a dihydroxy complex, [Fe(EDTA)(OH)₂]³⁻, which can also form a peroxy-complex with HO₂⁻, but its breakdown occurs at a much slower rate. rsc.orgpsu.edu

Formation and Reactivity of Oxygenated Fe-EDTA Complexes

The interaction of the iron-EDTA complex with molecular oxygen involves the formation of transient oxygenated species. These reactions typically begin with the ferrous form of the complex, [Fe(II)(EDTA)]²⁻. The oxidation of [Fe(II)(EDTA)]²⁻ by O₂ is a multi-step process. acs.org A detailed mechanistic study supports a four-step sequence:

Initial Binding: The reaction of the aquated complex, [Fe(II)(EDTA)H₂O]²⁻, with molecular oxygen through a substitution-controlled process to form an initial oxygen-bound complex, [Fe(II)(EDTA)O₂]²⁻. acs.org

Electron Transfer: An internal electron transfer occurs to form an Fe(III)−superoxo species. acs.org

Dimer Formation: This superoxo species subsequently reacts with a second [Fe(II)(EDTA)H₂O]²⁻ complex, followed by another electron transfer, to yield a peroxo-bridged dinuclear complex, [Fe(III)(EDTA)−O₂²⁻−Fe(III)(EDTA)]⁴⁻. acs.org

Decomposition: This dimer undergoes rapid decomposition to produce two molecules of the monomeric ferric complex, [Fe(III)(EDTA)]⁻, and hydrogen peroxide. acs.org The H₂O₂ produced can then react further with available [Fe(II)(EDTA)]²⁻. acs.org

Fenton-like Chemistry and Radical Generation

The [Fe(EDTA)]⁻ complex can participate in Fenton-like reactions, which are characterized by the generation of highly reactive hydroxyl radicals (•OH) from hydrogen peroxide. A ferric-EDTA complex reacts with H₂O₂ to produce •OH, which can be detected by its ability to degrade molecules like deoxyribose and benzoate. nih.govnih.gov

Interestingly, the generation of these radicals is not a simple, direct reaction between Fe³⁺-EDTA and H₂O₂. The reduction of the ferric complex, which is a prerequisite for the classical Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻), appears to be dependent on the presence of the superoxide radical (O₂•⁻). nih.govnih.gov The inhibition of substrate degradation by the enzyme superoxide dismutase (SOD) implies that superoxide is required to reduce [Fe(III)(EDTA)]⁻ to [Fe(II)(EDTA)]²⁻, which then reacts with H₂O₂ to produce the hydroxyl radicals. nih.govnih.gov

The EDTA-Fe(III)/H₂O₂ system has been shown to be effective for degrading organic pollutants under neutral pH conditions, which is a significant advantage over the conventional Fenton process that requires acidic pH. researchgate.net Electron paramagnetic resonance (EPR) studies have confirmed that EDTA itself contributes to the generation of •OH radicals in this system. researchgate.net The chelation of iron by EDTA enhances its solubility and promotes the catalytic cycle by facilitating the reduction of Fe(III) back to Fe(II), thereby sustaining the production of radicals. tandfonline.com

Table 1: Key Reactive Species in Fe-EDTA/H₂O₂ Systems

| Precursor Complex | Reagent | Key Intermediate/Species Formed | Significance | Reference |

|---|---|---|---|---|

| [Fe(EDTA)(OH)]²⁻ | HO₂⁻ | [Fe(EDTA)(OH)(HO₂)]³⁻ (purple complex) | Rate-determining intermediate in H₂O₂ decomposition. | rsc.org |

| [Fe(II)(EDTA)]²⁻ | O₂ | [Fe(III)(EDTA)−O₂²⁻−Fe(III)(EDTA)]⁴⁻ (dimer) | Transient intermediate in the oxidation of Fe(II) to Fe(III). | acs.org |

| [Fe(III)(EDTA)]⁻ | H₂O₂ / O₂•⁻ | •OH (Hydroxyl radical) | Primary oxidant in Fenton-like degradation processes. | nih.gov, nih.gov, researchgate.net |

Photoreduction Processes and NO Complexation

The ferric EDTA complex is photochemically active, undergoing photoreduction when exposed to light, particularly in the UV spectrum. This process is initiated by a ligand-to-metal charge transfer (LMCT) excitation. researchgate.net This excitation leads to the formation of a primary photoproduct which can then react with a parent [Fe(III)(EDTA)]⁻ complex to generate an intermediate species. researchgate.net

Photoreduction by EDTA and Nitric Oxide (NO) Atmosphere

The photoreduction of [Fe(III)(EDTA)]⁻ can be utilized for the synthesis of other useful complexes. A notable example is the synthesis of the ferrous nitrosyl complex, [Fe(II)(EDTA)(NO)]²⁻. This is achieved through the photoreduction of an aqueous solution of [Fe(III)(EDTA)(H₂O)]⁻ or [Fe(III)(EDTA)(OH)]²⁻ in the presence of excess EDTA, under a nitric oxide (NO) atmosphere. nih.gov In this process, the EDTA ligand itself acts as the reductant upon photoexcitation, reducing the Fe(III) center to Fe(II), which is then trapped by the nitric oxide to form the stable nitrosyl complex. nih.gov

The presence of molecular oxygen is highly influential on the photoreduction pathway. researchgate.net In deoxygenated environments, the intermediate formed after the initial LMCT event is relatively long-lived and its decay can regenerate the parent complex or produce Fe(II) species. researchgate.net However, in the presence of oxygen, this intermediate decomposes much more rapidly. researchgate.net

Computational Studies on Fe-EDTA-NO Complex Electronic Structure

Computational methods, particularly Density Functional Theory (DFT), have provided significant insights into the electronic structure and properties of the Fe-EDTA-NO complex. nih.gov Calculations performed using the B3LYP method have been used to model both the ferrous complex, [Fe(II)(EDTA)(NO)]²⁻, and the ferric complex, [Fe(III)(EDTA)(NO)]⁻. nih.gov

For the more stable [Fe(II)(EDTA)(NO)]²⁻ complex, the lowest energy structure is predicted to be six-coordinated, with one of the carboxylate arms of the EDTA ligand remaining unbound. nih.gov The Fe-NO bond in this ferrous complex is calculated to be short and is strengthened by a charge shift that can be described as forming an Fe(III)NO⁻ entity. nih.gov In contrast, the ferric nitrosyl complex, [Fe(III)(EDTA)(NO)]⁻, is calculated to have a weak Fe-NO bond, which explains its low stability. nih.gov

The calculated electronic spectrum of [Fe(II)(EDTA)(NO)]²⁻ reveals the nature of its photochemical reactivity. The electronic transitions are characterized as follows:

Low and Medium Energy Bands: These are primarily assigned to π(NO) → d and d → π(NO) transitions. Excitation into these bands weakens the Fe-NO bond and favors the homolytic dissociation of a neutral NO molecule. nih.gov

High Energy Band: This band is attributed to transitions from the free electron pairs of the nitrogen and oxygen atoms of the EDTA ligand to the metal d-orbitals and the nitrosyl π*(NO) orbitals. Excitation here also leads to a weakening of the Fe-NO bond but favors a heterolytic cleavage pathway. nih.gov

These computational findings demonstrate that the photochemical release of NOx from the [Fe(II)(EDTA)(NO)]²⁻ complex can be controlled by both the wavelength of light used for irradiation and the pH of the solution, which influences the dissociation products (e.g., neutral NO or NO⁻ anion). nih.gov

Table 2: Calculated Properties of Fe-EDTA-NO Complexes

| Complex | Coordination (Predicted) | Fe-NO Bond Character | Stability | Photochemical Dissociation | Reference |

|---|---|---|---|---|---|

| [Fe(II)(EDTA)(NO)]²⁻ | Six-coordinate (one unbound carboxylate) | Short, strong | Stable | Homolytic (low energy light) or Heterolytic (high energy light) | nih.gov |

| [Fe(III)(EDTA)(NO)]⁻ | - | Weak | Low stability | - | nih.gov |

Environmental Fate and Ecological Implications of Sodium Ferric Ethylenediaminetetraacetate

Environmental Persistence and Mobility in Aquatic Systems

The persistence and mobility of FeNaEDTA in aquatic environments are primarily governed by the stability of the EDTA ligand and its interactions with other environmental components.

EDTA and its metal complexes are known to be present in municipal wastewater due to their widespread use in detergents, cleaning agents, and industrial processes. While specific quantitative data for FeNaEDTA in wastewater treatment plants (WWTPs) is limited, studies on EDTA in general indicate that it is not effectively removed by conventional wastewater treatment processes. amazonaws.com

A study on the effect of ferric chloride addition during municipal wastewater treatment showed that while pollutant metal-EDTA complexes can be converted to FeEDTA⁻, this does not necessarily lead to a significant removal of total EDTA from the effluent. nih.gov This suggests that FeNaEDTA, or the FeEDTA⁻ complex formed from other EDTA species, can be discharged into receiving waters.

Once in natural waters, the concentration of FeNaEDTA is expected to be low and influenced by dilution, photodegradation, and exchange reactions with other metals. While significant exposure via drinking water is not anticipated when used as a molluscicide according to label directions, its presence in aquatic ecosystems warrants consideration due to the persistence of the EDTA ligand. federalregister.gov

There is no evidence to classify Sodium Ferric Ethylenediaminetetraacetate (B1237979) as a Persistent Organic Pollutant (POP) under the Stockholm Convention. POPs are characterized by their persistence, bioaccumulation, potential for long-range environmental transport, and adverse effects on human health and the environment.

While the EDTA component of FeNaEDTA is known for its persistence in the environment, it does not meet all the criteria for classification as a POP. amazonaws.com Specifically, EDTA has a low potential for bioaccumulation. amazonaws.com The persistence of FeNaEDTA is rated as high, as the EDTA ligand is not expected to break down to half of its applied concentration within 60 days. amazonaws.com However, it is soluble in water and can be degraded by natural light (photolysis).

Persistence Data for EDTA:

| Parameter | Value | Rating |

| Biotic or Aerobic Half-life | 4 to 18 days | High |

| Anaerobic Half-life | "Relatively stable" | High |

| Aquatic Field Test Half-life | 8 days (photolysis) | Low |

This table is based on data for EDTA in general. amazonaws.com

Interactions with Other Metal Ions and Speciation Dynamics

The strong chelating nature of the EDTA ligand in FeNaEDTA leads to significant interactions with other metal ions in the aquatic environment, influencing their speciation, mobility, and bioavailability.

The EDTA anion can exchange its complexed iron ion for other metals present in sediments, a process driven by the relative stability constants of the different metal-EDTA complexes. This can lead to the mobilization of heavy metals that were previously bound to sediments, increasing their concentration in the water column.

Research on the use of EDTA for remediating contaminated sediments has shown its effectiveness in mobilizing heavy metals like lead (Pb), zinc (Zn), and copper (Cu). researchgate.net For instance, batch tests on harbor sediments demonstrated that EDTA could effectively extract these metals. researchgate.net The mobilization process involves the dissolution of metal-bearing fractions of the sediment, such as carbonates and iron-manganese oxides. researchgate.net

While these studies focus on the intentional use of EDTA for remediation, they highlight the potential for FeNaEDTA to inadvertently mobilize heavy metals from contaminated sediments in natural aquatic systems. The extent of this mobilization depends on factors such as the concentration of FeNaEDTA, the pH of the water, and the specific composition of the sediments.

In complex aquatic environments, a variety of natural and anthropogenic ligands compete to bind with metal ions. The introduction of a strong synthetic chelating agent like FeNaEDTA can disrupt the existing equilibrium. The EDTA from FeNaEDTA can displace weaker, naturally occurring ligands that are complexed with other metals.

The presence of FeNaEDTA can influence the balance of both essential and non-essential metals for aquatic organisms. By altering the speciation and availability of metals, FeNaEDTA can affect their uptake by aquatic life.

For instance, the increased mobilization of heavy metals like lead and cadmium could lead to their increased uptake by organisms, potentially causing toxic effects. Conversely, the strong binding of essential trace metals like zinc and copper by EDTA could potentially reduce their bioavailability to some aquatic organisms, leading to deficiencies. epa.gov However, it is important to note that the mode of action of FeNaEDTA as a molluscicide is based on the interaction of iron with the copper-based hemocyanin in the blood of mollusks and crustaceans, leading to their death. epa.govwikipedia.org This highlights a direct toxic effect on specific organisms due to an induced imbalance of an essential metal.

Contribution to Water Quality Parameters

The release of Sodium Ferric Ethylenediaminetetraacetate (EDTA) into aquatic environments through wastewater has significant implications for water quality. Due to its persistence and chemical nature, it influences key water quality indicators, including Chemical Oxygen Demand (COD) and nitrogen content, and can indirectly contribute to eutrophication.

Chemical Oxygen Demand (COD) Contribution

Sodium Ferric EDTA is a stable organic compound that contributes to the Chemical Oxygen Demand (COD) in wastewater. COD is a measure of the amount of oxygen required to chemically oxidize the organic and inorganic compounds in water, serving as an indicator of water pollution. The EDTA component of the molecule is particularly resistant to conventional biological degradation, meaning it passes through many standard wastewater treatment plants (WWTPs) largely unmodified. scielo.brnih.gov This recalcitrance means that EDTA can represent a significant and persistent fraction of the COD in the final effluent discharged into receiving waters. researchgate.net

Research has shown that the measurement of EDTA's contribution to COD can be challenging. Studies have found that standard COD analysis methods using weaker concentrations of oxidants like potassium dichromate can result in incomplete oxidation of the EDTA molecule, leading to an underestimation of the actual COD by 30 to 40%. nih.gov Accurate measurement often requires higher concentrations of the oxidant to achieve values close to the theoretical oxygen demand. nih.gov

In industrial wastewater, particularly from the pulp and paper industry where EDTA is used extensively, its contribution to COD is notable. nih.gov While some activated sludge treatments, especially those operated under alkaline conditions (pH 8-9), can achieve a degree of EDTA removal, a substantial portion often remains. scielo.brresearchgate.net For instance, in treating synthetic effluent from totally chlorine-free (TCF) pulp bleaching, COD removal rates were significantly impacted by the presence of EDTA. nih.gov

| Treatment Condition/System | EDTA/Fe-EDTA Concentration | COD Removal Efficiency | EDTA Removal Efficiency | Source(s) |

| Activated Sludge (Batch) | 80 - 320 mg/l EDTA | Decreased from 71% to 8% as EDTA concentration increased | Not specified | nih.gov |